
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-bis(pentafluoroethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl is a highly fluorinated biphenyl derivative. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of fluorinating agents like cobalt trifluoride. These methods allow for the production of larger quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride may be employed, although the reaction conditions need to be carefully controlled to prevent over-reduction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of one or more fluorine atoms with the nucleophile, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated aromatic systems.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl exerts its effects is primarily related to its high fluorine content. The extensive fluorination affects the compound’s electronic properties, making it highly stable and resistant to chemical attack. This stability is a key factor in its interactions with other molecules and its performance in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(trifluoromethyl)-1,1’-biphenyl
- 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl
Uniqueness
Compared to similar compounds, 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of pentafluoroethyl groups. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for specialized applications.
Propriétés
Numéro CAS |
54755-50-9 |
|---|---|
Formule moléculaire |
C16F18 |
Poids moléculaire |
534.14 g/mol |
Nom IUPAC |
1,2,4,5-tetrafluoro-3-(1,1,2,2,2-pentafluoroethyl)-6-[2,3,5,6-tetrafluoro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]benzene |
InChI |
InChI=1S/C16F18/c17-5-1(6(18)10(22)3(9(5)21)13(25,26)15(29,30)31)2-7(19)11(23)4(12(24)8(2)20)14(27,28)16(32,33)34 |
Clé InChI |
LRINXHNAPUTEAC-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)C(C(F)(F)F)(F)F)F)F)C2=C(C(=C(C(=C2F)F)C(C(F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


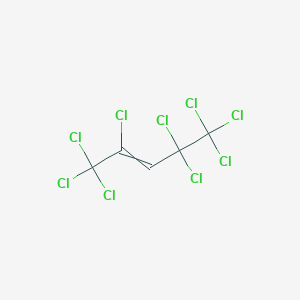

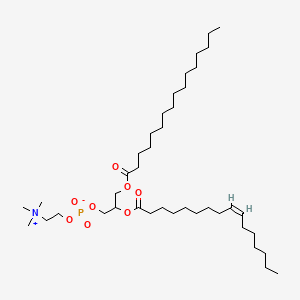
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
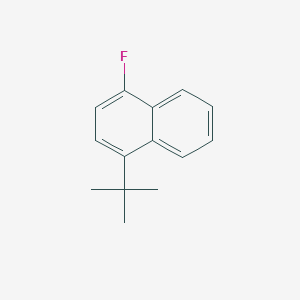
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
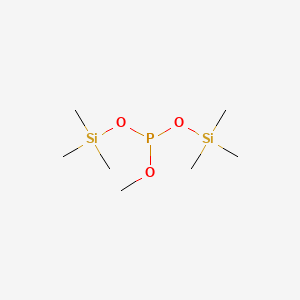
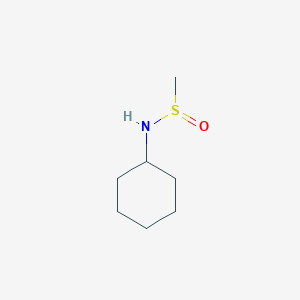
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)

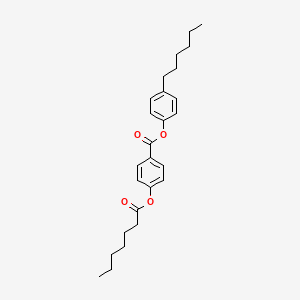
![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)


